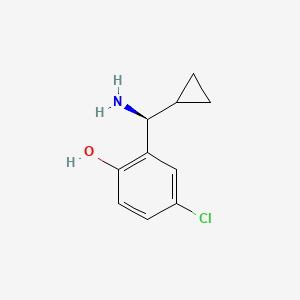
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is a compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino and chlorophenol groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The amino and chlorophenol groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Amino(cyclopropyl)methyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
(S)-2-(Amino(cyclopropyl)methyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
(S)-2-(Amino(cyclopropyl)methyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the chlorophenol moiety provides opportunities for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-[(S)-amino(cyclopropyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m0/s1 |
Clé InChI |
NDICKVYGWMUVHB-JTQLQIEISA-N |
SMILES isomérique |
C1CC1[C@@H](C2=C(C=CC(=C2)Cl)O)N |
SMILES canonique |
C1CC1C(C2=C(C=CC(=C2)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


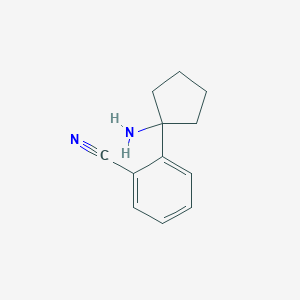
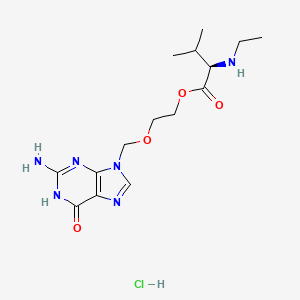
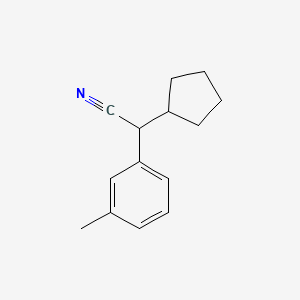
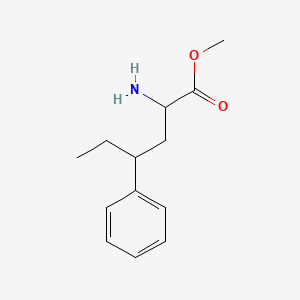
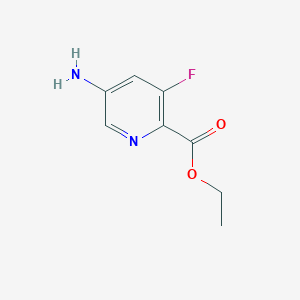
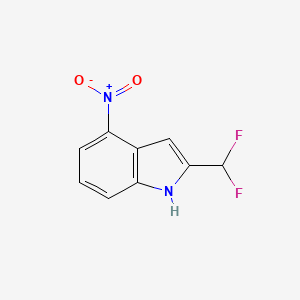
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
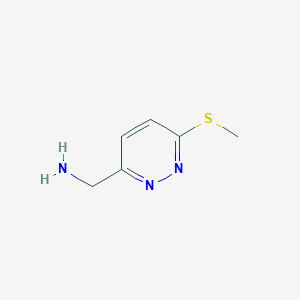
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)

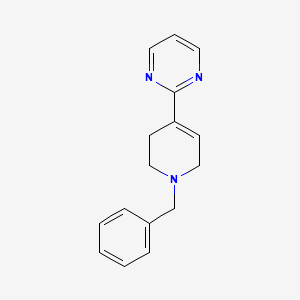

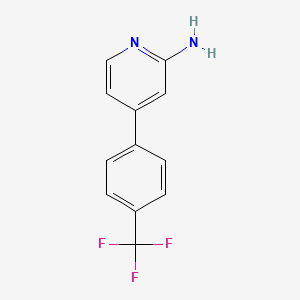
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
